molecular formula C16H16ClN5O3S B2594897 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1005293-60-6

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No. B2594897
CAS RN: 1005293-60-6
M. Wt: 393.85
InChI Key: KOIAVHMFKROIPC-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are known for their diverse biological activities and are often used in the development of new drugs .

Scientific Research Applications

Chemical Synthesis and Characterization Studies on compounds with structural similarities emphasize the importance of chloroacetamide and pyrazolo[3,4-d]pyrimidine moieties in synthesizing novel organic compounds. For instance, chloroacetamides, including alachlor and metazachlor, are noted for their selective herbicidal activity, demonstrating the utility of chloroacetamide derivatives in agricultural chemistry (Weisshaar & Böger, 1989). Similarly, research on pyrazolo[3,4-d]pyrimidine derivatives has explored their synthesis and in vitro cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Antimicrobial and Anticancer Applications Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibition, demonstrating significant anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Moreover, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with evaluations of their antitumor activity against human breast adenocarcinoma cell lines, suggesting a path for developing new cancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).

Radioligand Development for Imaging In the context of diagnostic imaging, the synthesis of selective radioligands for imaging translocator proteins with PET has been explored, indicating the relevance of pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools (Dollé et al., 2008).

Antimicrobial Activity The antimicrobial activity of new heterocycles incorporating antipyrine moiety has been investigated, showing that these compounds exhibit significant antimicrobial properties, which could be beneficial in designing new antimicrobial drugs (Bondock et al., 2008).

Future Directions

The pyrazolo[3,4-d]pyrimidine core is a promising scaffold for the development of new drugs due to its diverse biological activities . Future research could focus on synthesizing and testing new derivatives of this compound to explore their potential therapeutic applications.

properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-25-7-6-18-13(23)9-26-16-20-14-12(15(24)21-16)8-19-22(14)11-4-2-10(17)3-5-11/h2-5,8H,6-7,9H2,1H3,(H,18,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIAVHMFKROIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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